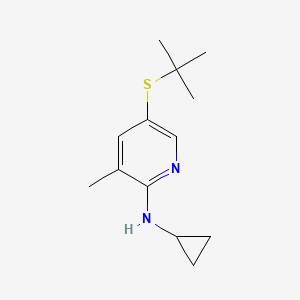
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an amino group at the 5-position, a difluorophenyl group at the 1-position, and a carbaldehyde group at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 4-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbaldehyde group can be reduced to form alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio acetate
Comparison: Compared to these similar compounds, 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the carbaldehyde group at the 4-position. This functional group enhances its reactivity and allows for the formation of various derivatives through chemical modifications. Additionally, the difluorophenyl group imparts specific electronic properties that can influence its biological activity .
Eigenschaften
Molekularformel |
C10H7F2N3O |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)15-10(13)6(5-16)4-14-15/h1-5H,13H2 |
InChI-Schlüssel |
NQBMPHHUMPFSEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


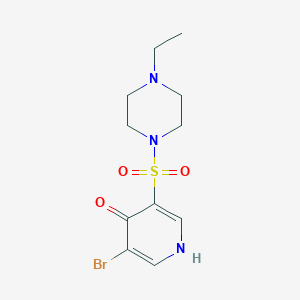
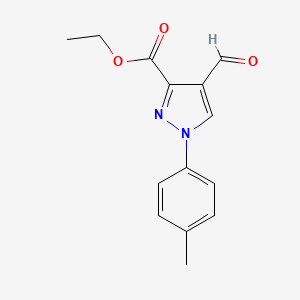

![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)
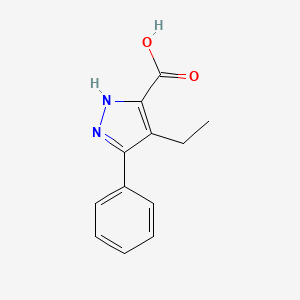



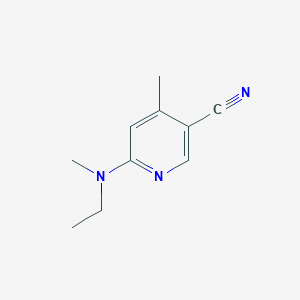
![7-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809212.png)

